N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide” is not explicitly provided in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Fluoro-4-methylphenylboronic acid”, are provided. It is a solid with a white appearance. It has a molecular weight of 168.17. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Safety and Hazards
The safety data sheet for “3-Fluoro-4-methylphenylboronic acid” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide” are not available, research into similar compounds, such as 1,2,4-triazoles, is ongoing due to their potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-3-4-11(9-14(10)15)16-20(17,18)13-7-5-12(19-2)6-8-13/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPSSIOJIFIFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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